
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various fluorophenyl-morpholine derivatives has been explored in several studies. For instance, a method for synthesizing methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile using a 'green protocol' . Additionally, an efficient synthesis route for (S)-3-(4-fluorophenyl)morpholin-2-one, a key intermediate of the antiemetic drug aprepitant, was established . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol was also described, with an overall yield of 35.8% . Furthermore, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized with a high yield of 82.7% . The continuous production of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for Linezolid, was optimized in microreactors . Lastly, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, another Linezolid intermediate, was reported, with good yields and promising antimicrobial activity .
Molecular Structure Analysis
X-ray crystallography has been a common technique for determining the molecular structure of these compounds. The crystal structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was solved, revealing its existence in a monoclinic P21/c space group . Similarly, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile crystallizes in an orthorhombic space group Pbca . Theoretical calculations, including DFT-B3LYP/6-311++G(d,p) method, were used to obtain the equilibrium geometry of these molecules . Hirshfeld surface analysis was employed to study intermolecular interactions in the crystal of the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various analyses. The study of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile included vibrational and NMR analyses, comparing calculated spectra with experimental observations, and reactivity surfaces were analyzed using molecular descriptors . The synthesis of (R)-3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinylmethanol involved reactions with phosgene and (R)-glycidyl butyrate . The sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline were synthesized by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various spectroscopic techniques. IR, NMR (1H and 13C), and mass spectrometry were used to elucidate the structures of the synthesized compounds . The antimicrobial potency of the sulfonamides and carbamates was examined, with some compounds showing potent activity against bacteria and fungi . Molecular docking studies were performed to predict the affinity and orientation of the synthesized compounds at the active enzyme site, correlating with the observed antimicrobial activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSAFUFPYLXOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Fluorophenyl)-2-morpholinonicotinonitrile | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

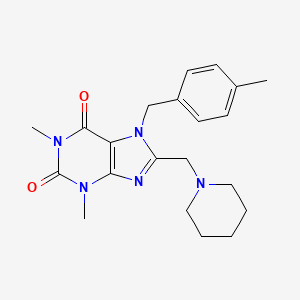
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

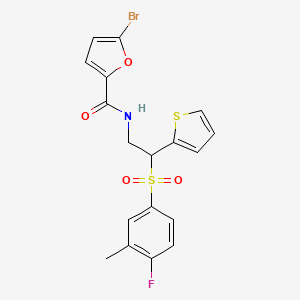
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)
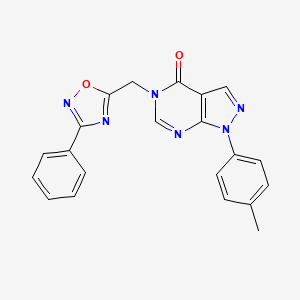
![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)
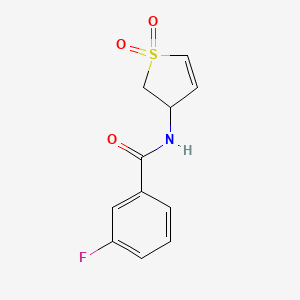

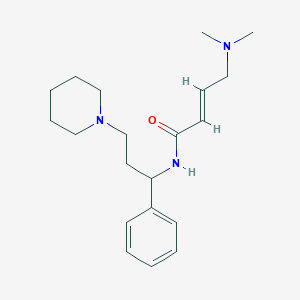
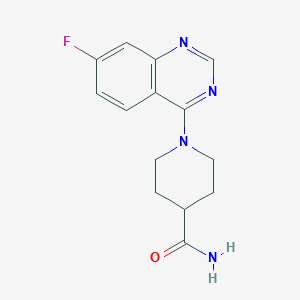
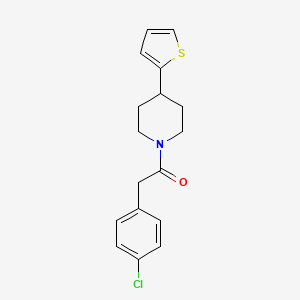
![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)